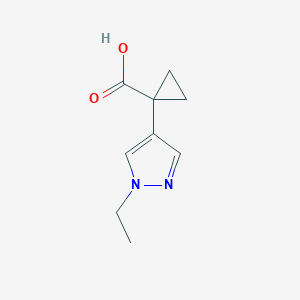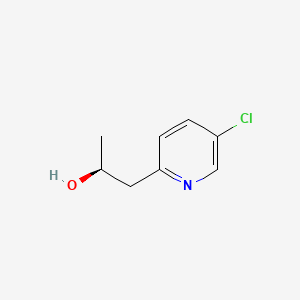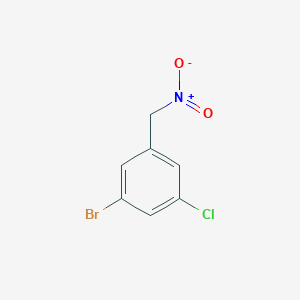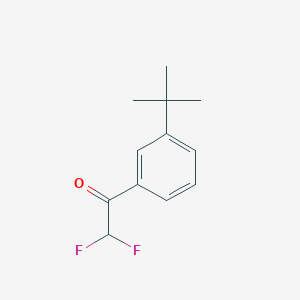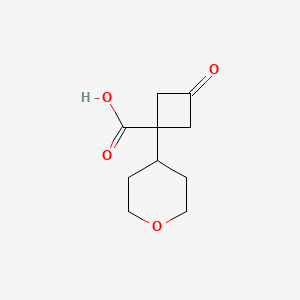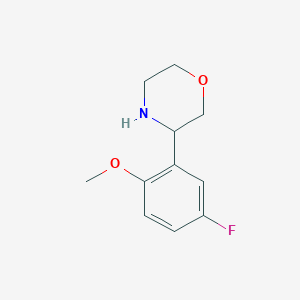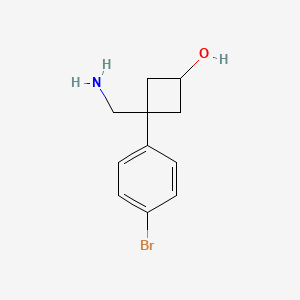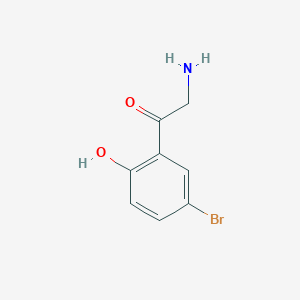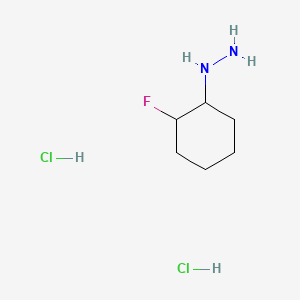
(2-Fluorocyclohexyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorocyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorocyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclohexyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorocyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
(2-Fluorocyclohexyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives.
科学研究应用
(2-Fluorocyclohexyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Fluorocyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Hydrazine dihydrochloride: A simpler derivative without the fluorocyclohexyl group.
Cyclohexylhydrazine dihydrochloride: Similar structure but without the fluorine atom.
Fluorocyclohexylamine: Contains the fluorocyclohexyl group but lacks the hydrazine moiety.
Uniqueness
(2-Fluorocyclohexyl)hydrazine dihydrochloride is unique due to the presence of both the fluorocyclohexyl group and the hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research applications.
属性
分子式 |
C6H15Cl2FN2 |
|---|---|
分子量 |
205.10 g/mol |
IUPAC 名称 |
(2-fluorocyclohexyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h5-6,9H,1-4,8H2;2*1H |
InChI 键 |
BXVAJYXFYBDXEY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)NN)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


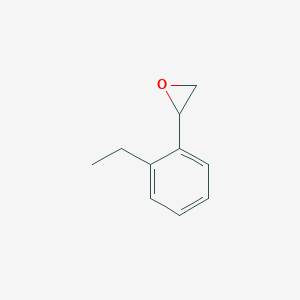
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
